4-Pentenyl isothiocyanate

Catalog No.
S569376
CAS No.
18060-79-2
M.F
C6H9NS
M. Wt
127.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentenyl isothiocyanate

CAS Number

18060-79-2

Product Name

4-Pentenyl isothiocyanate

IUPAC Name

5-isothiocyanatopent-1-ene

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

InChI

InChI=1S/C6H9NS/c1-2-3-4-5-7-6-8/h2H,1,3-5H2

InChI Key

DBISBKDNOKIADM-UHFFFAOYSA-N

SMILES

Array

solubility

0.16 mg/mL at 20 °C
Very slightly soluble in water; freely soluble in ether
Soluble (in ethanol)

Canonical SMILES

C=CCCCN=C=S

The exact mass of the compound 4-Pentenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.16 mg/ml at 20 °c0.16 mg/ml at 20 °cvery slightly soluble in water; freely soluble in ethersoluble (in ethanol). It belongs to the ontological category of isothiocyanate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Pentenyl isothiocyanate (CAS 18060-79-2) is a naturally occurring aliphatic isothiocyanate featuring a five-carbon chain terminating in an alkene. As a primary hydrolysis product of the glucosinolate glucobrassicanapin, it serves as a critical analytical standard in food chemistry and a versatile bifunctional building block in organic synthesis [1]. With a boiling point of 182–183 °C and a density of approximately 0.97 g/cm³, it presents a more stable, less volatile liquid profile than shorter-chain homologs [2]. Procurement of this specific compound is driven by its dual reactivity—combining an electrophilic isothiocyanate carbon with an orthogonally reactive terminal double bond—making it a superior precursor for complex thiourea libraries and a specialized probe for targeted antibacterial and anti-inflammatory assays.

Substituting 4-pentenyl isothiocyanate with the industry-standard allyl isothiocyanate (AITC) or saturated aliphatic analogs (e.g., pentyl isothiocyanate) fundamentally compromises both synthetic utility and handling stability. AITC is highly volatile (boiling point ~150 °C) and a severe lachrymator, leading to rapid vapor-phase loss, poor aqueous stability, and severe reproducibility issues in open-plate bioassays [1]. Conversely, substituting with saturated pentyl or hexyl isothiocyanates eliminates the terminal alkene, stripping the molecule of its capacity for cross-metathesis or thiol-ene click functionalization [2]. For applications requiring orthogonal reactivity or sustained aliphatic ITC exposure without rapid evaporation, generic short-chain or saturated substitutes are structurally and physically inadequate.

Reduced Volatility for Enhanced Handling and Assay Stability

4-Pentenyl isothiocyanate exhibits a boiling point of 182–183 °C at 760 mmHg, compared to the ~150 °C boiling point of the standard benchmark allyl isothiocyanate (AITC) [1]. This ~32 °C elevation in boiling point significantly reduces the vapor pressure at room temperature. In practical laboratory and formulation settings, this translates to slower evaporation rates, reduced lachrymatory exposure for operators, and higher concentration retention in aqueous or open-plate biological assays where AITC notoriously suffers from rapid vapor-phase loss and degradation[2].

Evidence DimensionBoiling Point (Volatility Indicator)
Target Compound Data182–183 °C
Comparator Or Baseline~150 °C (Allyl isothiocyanate)
Quantified Difference~32 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Lower volatility ensures more reproducible dosing in long-term bioassays and safer, more stable handling during industrial formulation.

Orthogonal Synthetic Versatility via Terminal Alkene

Unlike saturated alkyl isothiocyanates (e.g., pentyl or hexyl isothiocyanate), 4-pentenyl isothiocyanate possesses a terminal double bond that enables orthogonal synthetic pathways. The alkene moiety can undergo microwave-assisted cross-metathesis or radical-mediated thiol-ene click reactions without disrupting the electrophilic isothiocyanate group[1]. When compared to shorter unsaturated analogs like allyl isothiocyanate, the longer three-carbon spacer between the alkene and the ITC group minimizes steric hindrance and electronic deactivation during transition-metal-catalyzed metathesis or cyclization reactions[2].

Evidence DimensionOrthogonal Functionalization Capacity
Target Compound DataSupports cross-metathesis and thiol-ene reactions (terminal alkene present with 3-carbon spacer)
Comparator Or BaselineSaturated analogs (no alkene) or AITC (sterically hindered 1-carbon spacer)
Quantified DifferenceEnables dual-functionalization pathways unavailable to saturated or shorter-chain analogs
ConditionsMicrowave-assisted metathesis and standard click chemistry conditions

Allows synthetic chemists to build complex, multi-functional thiourea or thiazolidine libraries that are impossible to synthesize using standard saturated isothiocyanates.

Targeted Inhibition of Gram-Negative Aeromonas hydrophila

In comparative agar disc diffusion assays, 4-pentenyl isothiocyanate demonstrated specific and potent antibacterial activity against the Gram-negative aquatic pathogen Aeromonas hydrophila, yielding an inhibition zone of 19.67 mm at 1.0 μL/mL [1]. While aromatic isothiocyanates like benzyl isothiocyanate (BITC) show broader activity against Gram-positive strains, aliphatic ITCs like 4-pentenyl isothiocyanate provide targeted Gram-negative efficacy. Furthermore, 4-pentenyl isothiocyanate has been shown to specifically suppress the release of leukotriene B4 (LTB4) from RBL-2H3 basophil leukemia cells, an anti-inflammatory mechanism not uniformly shared by shorter-chain aliphatic ITCs [2].

Evidence DimensionZone of Inhibition (Aeromonas hydrophila)
Target Compound Data19.67 mm at 1.0 μL/mL
Comparator Or BaselineGram-positive targeted aromatic ITCs (e.g., BITC)
Quantified DifferenceStrong specific inhibition of A. hydrophila coupled with LTB4 suppression
ConditionsAgar disc diffusion assay and RBL-2H3 cell culture

Provides a highly specific aliphatic probe for researchers targeting Gram-negative aquatic pathogens or leukotriene-mediated inflammatory pathways.

Bifunctional Linker Synthesis

Ideal for use as a heterobifunctional building block where the isothiocyanate group is reacted with primary amines to form thioureas, while the terminal alkene is reserved for subsequent cross-metathesis or polymer grafting [1].

Standardization of Glucosinolate Assays

Essential as a highly pure analytical reference standard for quantifying glucobrassicanapin degradation products in agricultural screening, food chemistry, and brassica germplasm evaluation [2].

Extended-Duration Bioassays

The preferred aliphatic ITC for cell culture and antimicrobial assays where the extreme volatility of allyl isothiocyanate causes unacceptable concentration drift and reproducibility failures over 24–48 hour incubation periods [3].

Targeted Antimicrobial Formulation

Suitable for research into targeted treatments against Gram-negative aquatic pathogens (e.g., Aeromonas hydrophila) in aquaculture or specialized agricultural interventions, leveraging its specific inhibitory profile[4].

Physical Description

Colourless to pale yellow liquid; Strong pungent irritating aroma

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

127.04557046 Da

Monoisotopic Mass

127.04557046 Da

Boiling Point

182.00 to 183.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

Density

0.970-0.976 (20°)

UNII

HL8X1CRR9B

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

18060-79-2

Wikipedia

4-pentenyl isothiocyanate

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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